molecular formula C14H17NO B2913504 N-Phenylspiro[3.3]heptane-2-carboxamide CAS No. 2150535-93-4

N-Phenylspiro[3.3]heptane-2-carboxamide

Cat. No.: B2913504
CAS No.: 2150535-93-4
M. Wt: 215.296
InChI Key: AGQZXYLDLLTOEU-UHFFFAOYSA-N
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Description

N-Phenylspiro[3.3]heptane-2-carboxamide is a spirocyclic carboxamide characterized by a spiro[3.3]heptane core fused to a carboxamide group substituted with a phenyl ring. The spiro architecture imposes unique conformational rigidity, which can enhance binding specificity in biological systems. For example, spiro[3.3]heptane-2-carboxamide (without the N-phenyl group) was synthesized with 89% yield using NaHCO₃ and Na₂SO₄, confirmed by ¹H NMR (δ 7.07 and 6.62 for NH protons) . The N-phenyl variant likely follows similar synthetic pathways, with the phenyl group introduced via amide coupling or substitution.

Properties

IUPAC Name

N-phenylspiro[3.3]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-13(15-12-5-2-1-3-6-12)11-9-14(10-11)7-4-8-14/h1-3,5-6,11H,4,7-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQZXYLDLLTOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenylspiro[3.3]heptane-2-carboxamide typically involves the reaction of a spirocyclic ketone with an amine. One common method is the reaction of spiro[3.3]heptan-2-one with aniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Phenylspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-Phenylspiro[3.3]heptane-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Phenylspiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Insights :

  • Spiro vs. 30–49% for bicyclo analogs) .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in bicyclo derivatives) lower yields, while bulky aryl groups (e.g., mesityl in ML213) complicate crystallization .

Functional Insights :

  • Biological Target Potential: ML213's activity as a potassium channel opener suggests that carboxamides with rigid cores (spiro/bicyclo) may target ion channels or enzymes requiring precise conformational fitting .
  • Toxicity Gaps: Unlike linear carboxamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide), spiro and bicyclo derivatives lack comprehensive toxicity profiles, emphasizing the need for further studies .

Spectral and Analytical Data

Table 3: Key Spectral Signatures
Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (Key Peaks) 13C NMR (Key Peaks)
Spiro[3.3]heptane-2-carboxamide ~1739 (inferred) δ 7.07 (s, NH), 1.69–2.76 (spiro CH₂) δ 175.5 (C=O), 45–55 (spiro C)
6-Chloro-N-methylbicyclo[2.2.1]heptane-2-carboxamide 1738 δ 3.0 (s, N-CH₃), 1.5–2.5 (bridgehead H) δ 175.1 (C=O), 55–60 (bridgehead C)

Spectral Insights :

  • Spiro compounds show distinct NH proton signals in DMSO-d6 (δ 6.6–7.1), whereas bicyclo derivatives exhibit bridgehead proton multiplicity (δ 1.5–2.5) .
  • IR C=O stretches are consistent across carboxamides (~1735–1740 cm⁻¹), confirming amide bond integrity .

Biological Activity

N-Phenylspiro[3.3]heptane-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including cycloadditions and functional group modifications. The general synthetic route includes:

  • Formation of the Spiro Framework : Initial cycloaddition reactions to create the spiro structure.
  • Introduction of the Phenyl Group : Substitution reactions to attach the phenyl moiety.
  • Carboxamide Formation : Conversion of carboxylic acid derivatives into amides through reaction with amines.

This synthetic pathway allows for variations in substituents that can influence biological activity.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit notable anticancer properties. For instance, derivatives have shown significant potency against various cancer cell lines, including:

  • HepG2 (liver cancer) : IC50 values ranging from 2.62 to 4.85 µM.
  • HeLa (cervical cancer) : IC50 values between 0.39 and 0.75 µM.

These activities are comparable to established chemotherapeutics like doxorubicin, suggesting a promising avenue for further development in oncology treatments .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of CK2 Enzyme : Molecular docking studies suggest binding interactions with the CK2 enzyme, crucial for cancer cell proliferation.
  • Substituent Effects : Variations in the phenyl ring substituents significantly affect binding affinity and biological activity, with halogen substitutions enhancing potency through increased hydrogen bonding interactions .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound derivatives. Key observations include:

Substituent TypeEffect on Activity
Halogens (F, Cl, Br)Varying potency; F enhances activity
Electron-donating groupsIncreased binding affinity
Size of substituentsLarger groups may hinder activity

These insights guide the design of new derivatives with improved efficacy and selectivity against cancer cells .

Case Studies

Several preclinical studies have evaluated the efficacy of this compound derivatives:

  • Study on HepG2 Cells : A derivative demonstrated an IC50 comparable to doxorubicin, indicating potential as a lead compound for further development.
  • HeLa Cell Line Analysis : Another derivative exhibited significant cytotoxicity with minimal effects on normal fibroblast cells, highlighting selectivity towards cancerous cells .

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